Val-boroPro;PT100

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

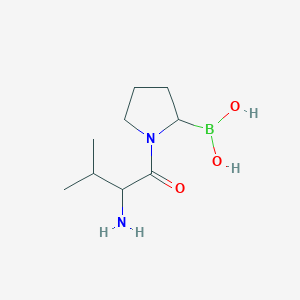

Val-boroPro is typically synthesized through a series of chemical reactions involving the incorporation of boronic acid into a dipeptide structure. The preparation of Val-boroPro involves the following steps :

Synthesis of the dipeptide: The dipeptide is synthesized by coupling L-valine with L-proline.

Incorporation of boronic acid: The dipeptide is then reacted with boronic acid to form the boronic dipeptide.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Analyse Chemischer Reaktionen

Val-boroPro undergoes several types of chemical reactions, including:

Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes

Interaction with inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.

Antitumor activity: Val-boroPro induces the production of cytokines and chemokines that participate in innate and adaptive immune responses, contributing to its antitumor effects.

Wissenschaftliche Forschungsanwendungen

Chemistry: Val-boroPro is used as a tool compound to study the inhibition of dipeptidyl peptidases and their role in various biological processes.

Biology: Val-boroPro is used to investigate the activation of inflammasomes and the resulting immune responses.

Industry: Val-boroPro is used in the development of new therapeutic agents targeting dipeptidyl peptidases and inflammasomes.

Wirkmechanismus

Val-boroPro exerts its effects through several mechanisms :

Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes, preventing their catalytic activity.

Activation of inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.

Vergleich Mit ähnlichen Verbindungen

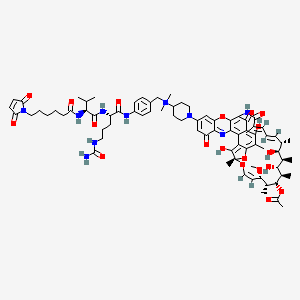

Val-boroPro is unique in its ability to inhibit multiple dipeptidyl peptidases and activate inflammasomes . Similar compounds include:

Sitagliptin: A selective DPP-IV inhibitor used in the treatment of type 2 diabetes.

Vildagliptin: Another selective DPP-IV inhibitor used for managing type 2 diabetes.

Linagliptin: A selective DPP-IV inhibitor with a similar mechanism of action to sitagliptin and vildagliptin.

Val-boroPro stands out due to its non-selective inhibition of multiple dipeptidyl peptidases and its ability to activate inflammasomes, making it a valuable tool for studying immune responses and developing new therapeutic agents .

Eigenschaften

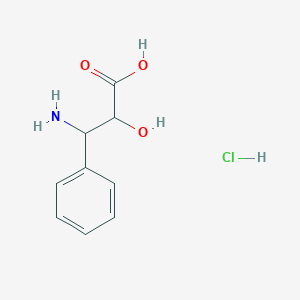

IUPAC Name |

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMADOPPWWGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)

![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)

![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)

![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)

![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)